

AF38469: A Technical Guide to a Selective Sortilin Inhibitor

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Compound of Interest

Compound Name: AF38469

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Abstract

AF38469 is a novel, selective, and orally bioavailable small molecule inhibitor of the VPS10P family sorting receptor, Sortilin.[1][2] This document provides a comprehensive overview of the selectivity profile, mechanism of action, and key experimental findings related to **AF38469**. It is intended to serve as a technical resource for researchers and professionals in the fields of neurodegenerative disease, oncology, and metabolic disorders. While **AF38469** has been demonstrated to be selective for Sortilin, detailed quantitative data on its selectivity against a full panel of other proteins is proprietary and not publicly available in full. This guide synthesizes the currently accessible information.

Core Mechanism of Action

AF38469 functions by directly inhibiting the activity of Sortilin, a type I transmembrane protein involved in protein trafficking and signal transduction.[3] X-ray crystallography has revealed that **AF38469** binds within a pocket in the Vps10p domain of Sortilin.[2][4] This is the same binding site for the C-terminal end of neurotensin, a natural ligand for Sortilin.[4] By occupying this pocket, **AF38469** effectively blocks the binding of various ligands to Sortilin, thereby modulating downstream signaling pathways.

Signaling Pathway Modulation

AF38469 has been shown to impact several key signaling pathways through its inhibition of Sortilin:

- **Neurotrophin Signaling:** Sortilin is a co-receptor for neurotrophins and their precursors, such as pro-nerve growth factor (proNGF) and pro-brain-derived neurotrophic factor (proBDNF), in conjunction with the p75 neurotrophin receptor (p75NTR). This complex can initiate apoptotic pathways. By inhibiting Sortilin, **AF38469** can potentially block these pro-apoptotic signals.[\[1\]](#)
- **TFEB Activation:** Treatment with **AF38469** has been demonstrated to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[\[5\]](#)[\[6\]](#) This leads to the upregulation of TFEB target genes, enhanced lysosomal function, and clearance of cellular waste products.[\[5\]](#)[\[6\]](#)
- **Inflammatory Signaling:** In the context of diabetic retinopathy, **AF38469** has been shown to reduce the levels of key inflammatory mediators such as high mobility group box 1 (HMGB1) and interleukin-1 β (IL-1 β).[\[7\]](#)

Selectivity Profile

AF38469 is described as a "selective" inhibitor of Sortilin. While a comprehensive, publicly available selectivity screen against a wide range of proteins is not available, one study noted its inability to bind to the neurotensin receptor 1 (NTR1) and a panel of other proteins known to bind similar molecules, suggesting its specificity for Sortilin.[\[1\]](#)

Target	Interaction	Notes
Sortilin	Inhibitor	Binds to the neurotensin binding pocket in the Vps10p domain. [2] [4]
Neurotensin Receptor 1 (NTR1)	No significant binding	Demonstrates selectivity over other neurotensin-related receptors. [1]

Further detailed quantitative selectivity data is likely available in the primary publication by Petersen et al. (2014), which is not fully accessible through public search.

Experimental Protocols & Findings

AF38469 has been evaluated in a variety of in vitro and in vivo models, demonstrating therapeutic potential across multiple disease areas.

In Vitro Studies in Batten Disease Models

- Objective: To assess the effect of **AF38469** on lysosomal function and TFEB activation in cell models of Batten disease.
- Methodology:
 - Cell Lines: Mouse embryonic fibroblasts (MEFs) and primary neuronal cultures (PNCs) from various Batten disease mouse models (e.g., Cln1R151X, Cln2R207X, Cln3Δex7/8) were utilized.[\[6\]](#)
 - Treatment: Cells were treated with **AF38469** at concentrations of 40 nM and 400 nM or with DMSO as a vehicle control.[\[6\]](#)
 - TFEB Nuclear Translocation Assay: Wild-type Neuro 2A cells were transfected with pEGFP-N1-TFEB. Following treatment with 40 nM **AF38469**, live-cell imaging was used to monitor the translocation of TFEB from the cytoplasm to the nucleus over time.[\[6\]](#)
 - Enzyme Activity Assays: The activity of lysosomal enzymes such as tripeptidyl peptidase 1 (TPP1) and palmitoyl-protein thioesterase 1 (PPT1) was measured in Batten disease MEFs treated with 40 nM **AF38469**.[\[6\]](#)
 - Gene Expression Analysis: The expression of TFEB target genes and other lysosomal genes was assessed in wild-type MEFs treated with 40 nM **AF38469**.[\[6\]](#)
- Key Findings:
 - **AF38469** significantly stimulated the nuclear translocation of TFEB after 90 minutes of treatment.[\[6\]](#)
 - Treatment with **AF38469** led to the upregulation of TFEB target genes.[\[6\]](#)

- **AF38469** increased the enzymatic activity of TPP1 and PPT1 in the respective deficient cell lines.[\[5\]](#)[\[6\]](#)
- The inhibitor reduced the accumulation of lysosomal storage materials in Batten disease cell models.[\[5\]](#)

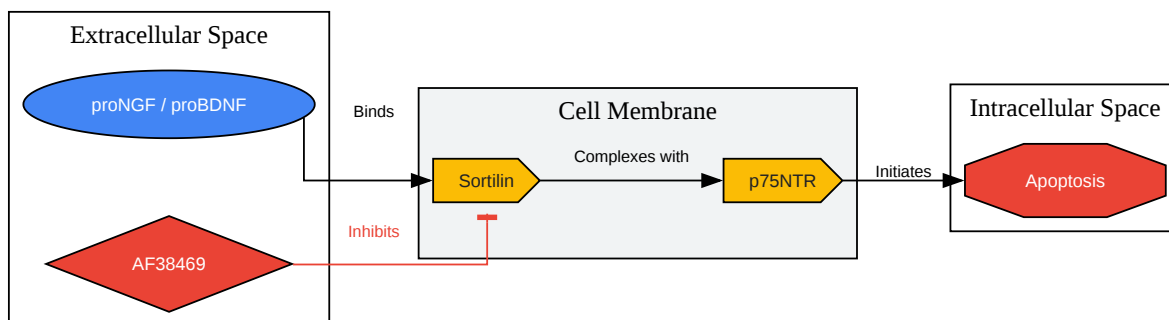
In Vivo Studies in Mouse Models

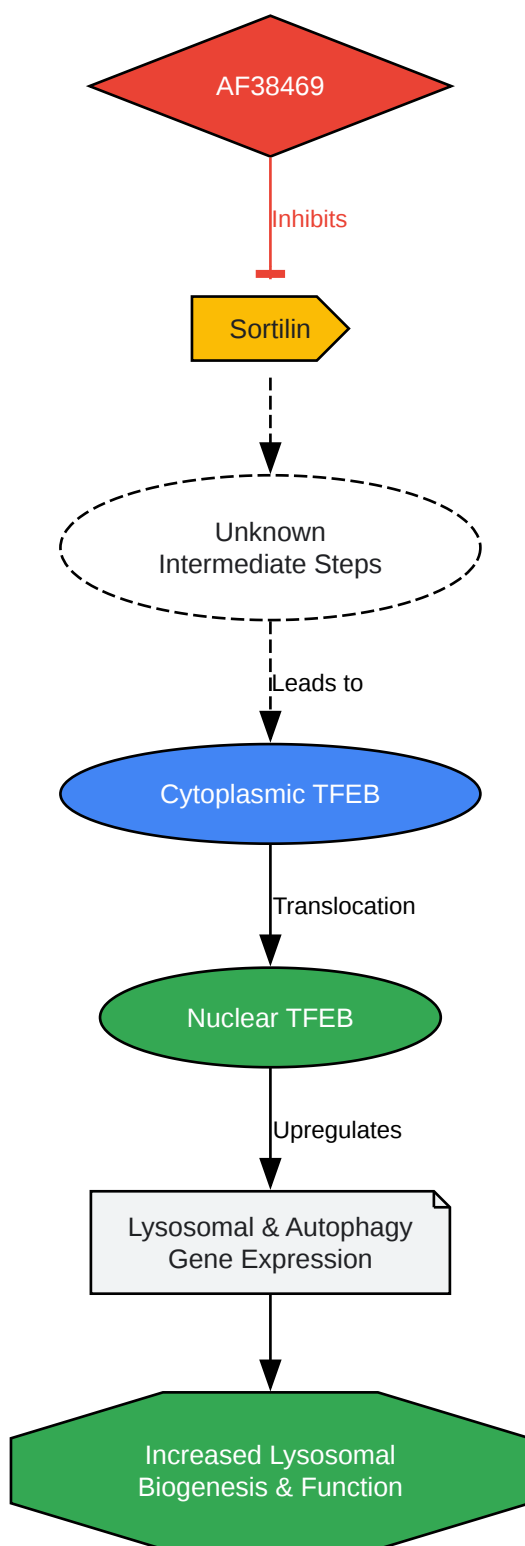
- Objective: To evaluate the efficacy and safety of orally administered **AF38469** in mouse models of neurodegenerative and metabolic diseases.
- Methodology:
 - Animal Models: Mouse models for CLN2 and CLN3 Batten disease, as well as streptozotocin (STZ)-induced diabetic mice, were used.[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Drug Administration: **AF38469** was dissolved in the drinking water at various concentrations, ranging from 0.03 µg/ml to 10 µg/kg dose equivalent.[\[6\]](#)[\[7\]](#)
 - Behavioral Assessments: In the CLN2 mouse model, tremors were evaluated as a key behavioral phenotype.[\[5\]](#)[\[6\]](#)
 - Histopathological Analysis: Brain tissue was analyzed for lysosomal storage material accumulation (e.g., subunit C of the mitochondrial ATP synthase), microglial activation (CD68+), and astroglial activation (GFAP+).[\[6\]](#)
 - Retinal Function Assessment: In diabetic mice, retinal function was evaluated using electroretinogram (ERG) and fluorescein angiography.[\[7\]](#)
- Key Findings:
 - Oral administration of **AF38469** completely rescued the tremor phenotype in a CLN2 disease mouse model.[\[5\]](#)[\[6\]](#)
 - The treatment prevented the accumulation of lysosomal storage material and reduced neuroinflammation in the brains of both CLN2 and CLN3 mouse models.[\[5\]](#)[\[6\]](#)

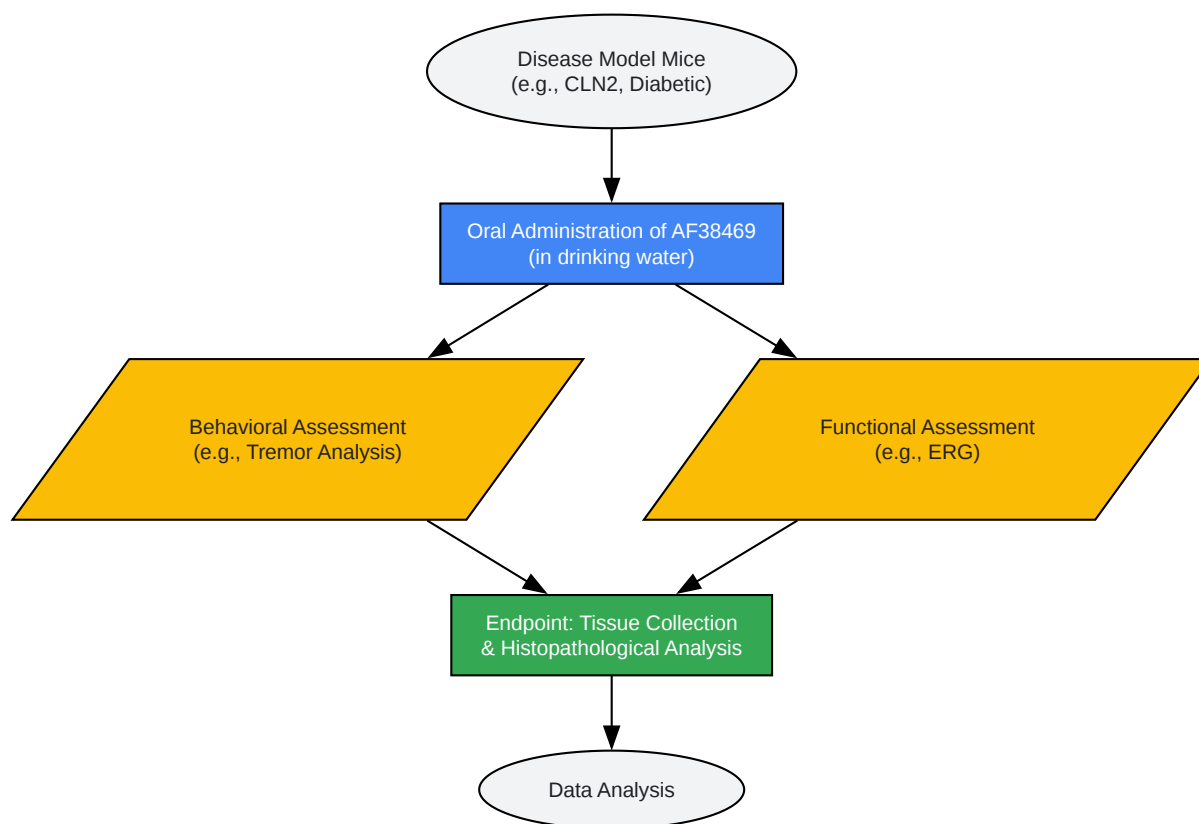
- In diabetic mice, **AF38469** restored normal retinal function and reduced levels of inflammatory mediators.[\[7\]](#)
- The treatment was not associated with toxic side effects in the studied models.[\[5\]](#)

Visualized Pathways and Workflows

AF38469 Mechanism of Action







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